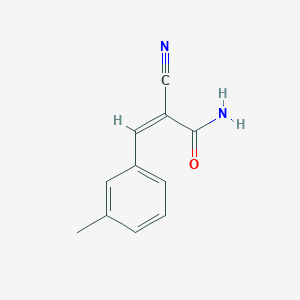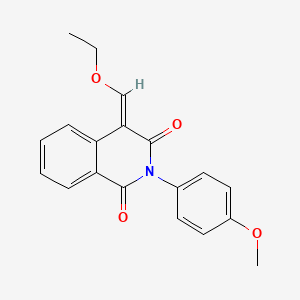
(2Z)-2-Cyano-3-(3-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Cyano-3-(3-methylphenyl)prop-2-enamide, commonly known as MCP, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MCP belongs to the family of enamide compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of MCP is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. MCP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCP has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MCP has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MCP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, MCP has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for MCP research. One potential area of research is the development of novel MCP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of MCP and its derivatives. This could lead to the identification of new targets for the treatment of various diseases. Additionally, MCP could be used as a building block for the synthesis of various organic materials with unique properties.
Méthodes De Synthèse
MCP can be synthesized through various methods, including the reaction of 3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-methylbenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The resulting product is then treated with acetic anhydride to obtain MCP.
Applications De Recherche Scientifique
MCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MCP has been shown to exhibit potent anticancer, antimicrobial, and antifungal activities. It has also been found to possess anti-inflammatory and analgesic properties. In material science, MCP has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, MCP has been used as a starting material for the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWZFCCTKYZOQI-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)


![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)
